Physicochemical properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Physicochemical properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tuning the pharmacological profile of a lead compound. 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid emerges as a molecule of significant interest, presenting a trifunctional scaffold that combines the features of a pyridine ring, a potent electron-withdrawing trifluoromethyl group, and two vicinal carboxylic acid moieties. This unique combination makes it an attractive building block for the synthesis of novel therapeutics. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity, while the dicarboxylic acids offer multiple points for derivatization and can act as crucial hydrogen bond donors/acceptors or metal chelators.
This guide provides a comprehensive technical overview of the essential physicochemical properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid. As experimental data for this specific compound is not widely published, we will focus on its predicted characteristics and, more importantly, provide detailed, field-proven methodologies for its empirical determination and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding and practical framework for working with this and similar novel chemical entities.
Section 1: Chemical Identity and Predicted Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and computed properties provide the initial framework for experimental design.
Molecular Identifiers
The foundational data for 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | - |
| CAS Number | 90376-94-6 | - |
| Molecular Formula | C₈H₄F₃NO₄ | - |
| Molecular Weight | 235.12 g/mol | - |
| Canonical SMILES | O=C(O)C1=CC=C(C(F)(F)F)N=C1C(=O)O | - |
| InChI Key | LXJKAVDDRGVIQD-UHFFFAOYSA-N | - |
Predicted Physicochemical Properties
Computational models provide valuable estimations of a compound's behavior, guiding initial experimental design. The strongly acidic nature of the carboxylic acids and the lipophilic, electron-withdrawing trifluoromethyl group are expected to be the dominant influences on these properties.
| Property | Predicted Value | Rationale & Implication for Drug Discovery |
| logP | 0.75 | The positive value, influenced by the CF₃ group, suggests moderate lipophilicity for the neutral species. This is a critical parameter for predicting membrane permeability and oral absorption. |
| pKa Values | pKa₁ ≈ 2-3, pKa₂ ≈ 4-5, pKa₃ (Pyridine N) ≈ 1-2 | The two carboxylic acid groups are expected to be strongly acidic, with the first pKa lowered by the electron-withdrawing effects of the adjacent pyridine nitrogen and the CF₃ group. The pyridine nitrogen is expected to be weakly basic due to these same effects. These values are critical for predicting the compound's charge state, solubility, and receptor interactions at physiological pH (7.4). |
| Aqueous Solubility | pH-dependent | Solubility will be lowest at a pH between the pKa of the pyridine nitrogen and the first carboxylic acid, where the molecule is neutral (zwitterionic). Solubility is expected to increase significantly at pH > 6 as the dicarboxylate is formed. Poor aqueous solubility is a major hurdle in drug development. |
Section 2: The Characterization Workflow: A Methodological Blueprint
For a novel compound such as this, a systematic workflow is essential to build a complete physicochemical profile. This process ensures that each property is determined with accuracy and precision, providing a self-validating dataset for decision-making in a drug discovery pipeline.
Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.
Section 3: Experimental Protocols for Core Properties
The following sections detail the standard, robust methodologies for determining the most critical physicochemical parameters. The rationale behind each experimental choice is explained from the perspective of a drug development scientist.
Determination of Acid Dissociation Constants (pKa)
Expertise & Causality: The pKa values are arguably the most influential physicochemical parameter for an ionizable drug candidate. They dictate the charge state of the molecule at any given pH, which directly impacts solubility, membrane permeability, target binding, and formulation strategy. For 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, we expect three pKa values corresponding to the two carboxylic acids and the pyridine nitrogen. Potentiometric titration is the gold-standard method due to its high precision and ability to resolve multiple pKa values.[1]
Protocol: Potentiometric Titration
-
Preparation:
-
Prepare a 0.1 M solution of standardized NaOH (carbonate-free).
-
Prepare a 0.1 M solution of standardized HCl.[2]
-
Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Accurately weigh ~25 mg of the compound and dissolve it in ~50 mL of 0.15 M KCl solution to maintain constant ionic strength.[3] If solubility is low, a co-solvent (e.g., methanol, DMSO) may be used, but the apparent pKa (pₛKa) will need to be corrected.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.
-
Immerse the calibrated pH electrode into the solution.[2]
-
To determine the acidic pKa values, titrate the solution with the standardized 0.1 M NaOH, adding small aliquots (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading is stable.[4]
-
Continue the titration past the second equivalence point.
-
To determine the basic pKa of the pyridine, a separate titration starting from an acidified solution and titrating with NaOH may be necessary for clearer resolution.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (where the derivative is maximal).
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.
-
Specialized software can be used to refine pKa values by fitting the entire titration curve.
-
Determination of Aqueous Solubility
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and developability. For an ionizable compound, solubility is highly pH-dependent. The thermodynamic shake-flask method, as described in OECD Guideline 105, is the definitive method for determining this property because it measures the true equilibrium solubility.[5][6]
Protocol: Shake-Flask Method (OECD 105)
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).
-
Develop and validate a quantitative analytical method for the compound, typically reverse-phase HPLC with UV detection.[7] This includes establishing linearity, accuracy, and precision.
-
-
Equilibration:
-
Add an excess amount of the solid compound to vials containing each buffer (e.g., 5 mg in 1 mL). The goal is to have undissolved solid remaining at equilibrium.
-
Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for a sufficient time to reach equilibrium. A preliminary test should establish this time; 24 to 48 hours is typical.[7]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Dilute the filtrate as necessary and analyze the concentration using the pre-validated HPLC method.
-
-
Validation:
-
The concentration should be confirmed by taking samples at successive time points (e.g., 24h and 48h) to ensure equilibrium has been reached. The values should be consistent.
-
Determination of Lipophilicity (logP / logD)
Expertise & Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. For neutral compounds, this is measured as the partition coefficient (logP). For ionizable compounds like ours, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant. The shake-flask method (OECD Guideline 107) is the most reliable technique.[8][9]
Protocol: Shake-Flask Method (OECD 107)
-
Preparation:
-
Use high-purity n-octanol and water (or a pH 7.4 buffer for logD).
-
Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously for 24 hours and then allowing them to separate.
-
Prepare a stock solution of the compound in the aqueous phase. The concentration should not exceed 0.01 M.[10]
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio should be adjusted based on the expected logP/D to ensure quantifiable amounts of the compound in both phases.[11][12]
-
Shake the vessel at a constant temperature (25 °C) until equilibrium is reached (typically 1-24 hours).
-
-
Phase Separation & Analysis:
-
Separate the two phases by centrifugation.[10]
-
Carefully sample each phase.
-
Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The logD is calculated as: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Section 4: Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable steps. The following techniques provide a complete picture of the molecule's identity and quality.
Predicted Spectroscopic Signatures
| Technique | Expected Observations |
| ¹H NMR | - Two signals in the aromatic region (7-9 ppm), likely doublets, corresponding to the two protons on the pyridine ring. - A very broad signal (>10 ppm) for the two acidic carboxylic acid protons, which may exchange with solvent. |
| ¹³C NMR | - Eight distinct signals are expected. - Two signals for the C=O of the carboxylic acids (~165-175 ppm). - Five signals for the pyridine ring carbons. - One signal for the CF₃ carbon, which will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | - A single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. |
| FT-IR | - A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of carboxylic acid dimers). - A sharp C=O stretch around 1700-1730 cm⁻¹. - Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. - Aromatic C=C and C=N stretching bands from ~1400-1600 cm⁻¹. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z = 236.02. |
Purity Determination by HPLC
Expertise & Causality: High-performance liquid chromatography (HPLC) is the definitive technique for assessing the purity of a small molecule. For a polar, acidic compound, reverse-phase chromatography with an acidic mobile phase is the standard approach. This ensures the carboxylic acids are protonated and well-retained on a C18 column.
Protocol: General Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 3 or 5 µm particle size.[13]
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.[14]
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitoring at a wavelength of maximum absorbance (e.g., 254 nm or determined by a UV scan).
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a compound with high potential as a scaffold in drug discovery and materials science. While detailed experimental data is sparse, its physicochemical profile can be reliably predicted based on its constituent functional groups. The true characterization, however, lies in empirical measurement. The gold-standard, validated protocols outlined in this guide—potentiometric titration for pKa, the shake-flask method for solubility and lipophilicity, and a suite of spectroscopic and chromatographic techniques for identity and purity—provide a robust and self-validating framework for any researcher. By systematically applying these methodologies, scientists can build the comprehensive dataset required to unlock the full potential of this versatile molecule.
References
A consolidated list of all sources cited within this document.
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OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
-
Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration. URL: [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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FILAB, Solubility testing in accordance with the OECD 105. URL: [Link]
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Situ Biosciences, OECD 105 - Water Solubility. URL: [Link]
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DergiPark, Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL: [Link]
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Biotecnologie BT, Determination of the Partition Coefficient n-octanol/water. URL: [Link]
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Venzmer, J. (2023), Water-soluble or Not? A Simple Question Difficult to Answer. URL: [Link]
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ECETOC, APPENDIX A: MEASUREMENT OF ACIDITY (pKA). URL: [Link]
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East Stroudsburg University (2008), Potentiometric Titration of an Unknown Weak Monoprotic Acid. URL: [Link]
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Babić, S., et al. (2007), Determination of pKa values of active pharmaceutical ingredients. URL: [Link]
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Regulations.gov (2014), Water Solubility (Flask Method) acc. to OECD 105. URL: [Link]
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Phytosafe, OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). URL: [Link]
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Reinstadler, D., et al. (2020), Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins, Journal of Chemical & Engineering Data. URL: [Link]
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SciSpace, Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. URL: [Link]
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Kříž, Z., et al. (2006), A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column, Analytical and Bioanalytical Chemistry. URL: [Link]
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Haddad, P. R., et al. (2012), Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. URL: [Link]
- Google Patents, HPLC method for purifying organic compounds.
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